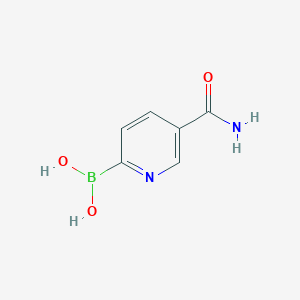

5-Aminocarbonylpyridine-2-boronic acid

Description

Overview of Pyridine-Boronic Acids as Versatile Synthetic Intermediates

Pyridine-boronic acids are a class of heterocyclic organoboron compounds that have become indispensable tools in modern organic chemistry. nbinno.com Their utility primarily stems from their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. chemicalbook.com This reaction is fundamental to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nbinno.com

The pyridine (B92270) ring, a nitrogen-containing heterocycle, imparts unique electronic properties, influences solubility, and provides a site for hydrogen bonding or metal coordination. nbinno.com The boronic acid group [-B(OH)₂] is stable, generally exhibits low toxicity, and displays predictable reactivity, making these compounds ideal building blocks. nih.gov The synthesis of pyridinylboronic acids can be achieved through several methods, with the metal-halogen exchange of a corresponding halopyridine followed by reaction with a trialkyl borate (B1201080) being a common and reliable approach. arkat-usa.org

Strategic Importance of 5-Aminocarbonylpyridine-2-boronic acid in Fine Chemical Synthesis

The strategic importance of this compound lies in its nature as a bifunctional reagent. The molecule contains two key reactive sites: the boronic acid at the 2-position and the aminocarbonyl (carboxamide) group at the 5-position.

The Pyridine-2-boronic Acid Moiety: This functional group is primed for Suzuki-Miyaura cross-coupling reactions. It allows for the direct connection of the pyridine ring to various aryl, heteroaryl, or vinyl groups, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in medicinal chemistry.

The 5-Aminocarbonyl Group: The carboxamide group offers a secondary site for chemical modification. It can act as a hydrogen bond donor and acceptor, influencing the intermolecular interactions and, consequently, the physical properties of resulting compounds. It can also be hydrolyzed to a carboxylic acid or participate in further condensation reactions.

This dual functionality makes the compound a valuable building block for creating libraries of complex molecules with diverse structures and properties, which is a key strategy in drug discovery and materials science.

Historical Context of Boronic Acid Chemistry and its Relevance to Pyridine Derivatives

The history of boronic acids dates back to 1860, when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.orgpharmiweb.com For many years, these compounds were largely academic curiosities. Their prominence surged dramatically with the development of palladium-catalyzed cross-coupling reactions in the late 1970s. nih.gov

The Suzuki-Miyaura coupling, first reported in 1979, revolutionized the formation of C-C bonds and established boronic acids as essential synthetic intermediates. nih.gov This work was recognized with the 2010 Nobel Prize in Chemistry. Initially focused on arylboronic acids, the methodology was soon extended to include heteroaryl derivatives, such as those of pyridine. The incorporation of pyridine and other nitrogen-containing heterocycles is particularly significant in medicinal chemistry, as these motifs are common in biologically active molecules. nih.gov The development of stable, functionalized pyridine-boronic acids has thus been an important area of research, enabling the synthesis of novel therapeutic agents. nih.gov

Scope and Objectives of Research on this compound

While specific research objectives for this compound are not widely published, the goals for designing and utilizing such functionalized building blocks are well-established:

Expansion of Chemical Space: A primary objective is to create novel, multifunctional building blocks to expand the range of accessible molecular architectures. This compound provides a unique combination of a pyridine core with orthogonally reactive sites.

Drug Discovery and Medicinal Chemistry: Research would focus on incorporating this molecule into potential therapeutic agents. The pyridine and carboxamide groups can interact with biological targets like enzymes and receptors. Boronic acids themselves are known to act as inhibitors for certain proteases. wikipedia.org

Development of Advanced Materials: The rigid, aromatic structure of the pyridine ring makes it a candidate for creating organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The functional groups allow for tuning of electronic properties and intermolecular organization.

Optimization of Synthetic Methods: Research often aims to develop more efficient and scalable syntheses for such specialized reagents and to explore their reactivity in a variety of chemical transformations beyond the Suzuki-Miyaura coupling.

The general properties for a compound of this class are summarized in the table below, based on its constituent parts.

| Property | Value |

| Molecular Formula | C₆H₇BN₂O₃ |

| Molecular Weight | 165.94 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have some solubility in polar organic solvents and aqueous base |

| Reactivity | Suzuki-Miyaura cross-coupling, amide chemistry |

Properties

IUPAC Name |

(5-carbamoylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O3/c8-6(10)4-1-2-5(7(11)12)9-3-4/h1-3,11-12H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBSBEROHUIBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254090 | |

| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164100-83-7 | |

| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Aminocarbonylpyridine 2 Boronic Acid

Retrosynthetic Analysis of 5-Aminocarbonylpyridine-2-boronic acid

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most direct approach involves the formation of the carbon-boron (C-B) bond. This disconnection leads to two primary precursor types: a pyridine (B92270) ring activated at the 2-position for borylation, or a borylated pyridine scaffold onto which the aminocarbonyl group is introduced.

A primary disconnection of the C-B bond points to a 2-halopyridine-5-carboxamide or a related electrophile as a logical precursor. This strategy leverages well-established cross-coupling methodologies. Another key disconnection involves the C-H bond at the 2-position of the pyridine ring, suggesting a direct C-H activation and borylation of a pyridine-5-carboxamide precursor. This is an atom-economical approach that avoids the pre-functionalization of the pyridine ring.

Transition Metal-Catalyzed Borylation Routes to this compound

Transition metal catalysis offers a powerful toolkit for the regioselective introduction of a boronic acid moiety onto a pyridine ring. Catalysts based on iridium, palladium, and nickel have been extensively explored for this purpose.

Iridium-Catalyzed C-H Borylation of Pyridine Derivatives

Iridium-catalyzed C-H borylation has emerged as a potent method for the direct functionalization of aromatic and heteroaromatic C-H bonds. This approach offers the advantage of atom economy by avoiding the need for pre-installed leaving groups. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond.

However, the application of this methodology to pyridine derivatives can be challenging due to the coordinating ability of the pyridine nitrogen, which can inhibit the iridium catalyst. organic-chemistry.orgnih.gov Research has shown that the nitrogen lone pair can coordinate to the vacant site on the iridium center, thereby deactivating the catalyst. organic-chemistry.orgnih.gov To overcome this, strategies such as the introduction of a directing group or a sterically hindering substituent at the 2-position have been employed to facilitate borylation at other positions. organic-chemistry.orgnih.gov For the synthesis of this compound, direct borylation of pyridine-5-carboxamide at the 2-position would be the most direct route. However, the catalyst inhibition and the electronic properties of the pyridine ring might disfavor this transformation, often leading to a mixture of isomers or low yields.

| Catalyst System | Substrate | Key Findings | Reference |

| [Ir(cod)Cl]₂ / dtbpy | Pyridine | Catalyst inhibition by nitrogen lone pair coordination. | organic-chemistry.orgnih.gov |

| [Ir(cod)OMe]₂ / dtbpy | Substituted Pyridines | Steric and electronic factors control regioselectivity. | sci-hub.st |

Table 1: Representative Iridium-Catalyzed C-H Borylation Studies on Pyridine Derivatives.

Palladium-Catalyzed Halogen-Boron Exchange Reactions

Palladium-catalyzed halogen-boron exchange, particularly the Miyaura borylation, is a widely used and robust method for the synthesis of aryl and heteroaryl boronic esters. sci-hub.st This reaction typically involves the cross-coupling of a halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a suitable precursor would be a 2-halo-5-aminocarbonylpyridine (e.g., 2-bromo-5-aminocarbonylpyridine). The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-X bond, followed by transmetalation with the diboron reagent and reductive elimination to afford the desired boronic ester and regenerate the active catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can influence the reaction rate and substrate scope.

| Catalyst | Ligand | Base | Substrate | Product | Reference |

| Pd(dppf)Cl₂ | dppf | KOAc | Aryl Halides | Aryl Boronic Esters | Current time information in Mid Ulster, GB. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Heteroaryl Halides | Heteroaryl Boronic Esters | nih.gov |

Table 2: Typical Conditions for Palladium-Catalyzed Miyaura Borylation.

This method is highly versatile and tolerates a wide range of functional groups, making it a reliable strategy for the preparation of this compound derivatives.

Nickel-Catalyzed Approaches to Pyridine Borylation

Nickel-catalyzed reactions have gained significant attention as a more sustainable and cost-effective alternative to palladium-catalyzed transformations. Nickel catalysts can facilitate both C-H borylation and cross-coupling of aryl halides with diboron reagents.

Nickel-catalyzed C-H borylation of arenes and heteroarenes has been developed, often employing N-heterocyclic carbene (NHC) ligands. rsc.org These reactions can provide access to boronic esters directly from C-H bonds, similar to iridium catalysis. However, the regioselectivity and substrate scope can differ. For the synthesis of this compound via this route, the inherent electronic and steric properties of the pyridine-5-carboxamide substrate would influence the site of borylation.

Furthermore, nickel catalysts are effective in Miyaura-type borylations of aryl and heteroaryl halides. semanticscholar.org These reactions offer an alternative to palladium-based systems and can sometimes provide complementary reactivity. The use of nickel catalysts for the conversion of 2-halo-5-aminocarbonylpyridine to the corresponding boronic ester is a feasible approach, potentially offering advantages in terms of cost and catalyst reactivity.

| Catalyst | Ligand | Borylation Type | Key Features | Reference |

| Ni(cod)₂ | IPr (NHC) | C-H Borylation | Borylation of arenes and indoles. | rsc.org |

| NiCl₂ | PPh₃ | Cross-Coupling | Coupling of redox-active esters with boronic acids. | nih.gov |

Table 3: Examples of Nickel-Catalyzed Borylation Reactions.

Directed Ortho-Metalation and Boronation Strategies for this compound Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the use of a directing group (DG) to position a metalating agent (typically an organolithium reagent) at an adjacent ortho position, leading to a stabilized organometallic intermediate. This intermediate can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce a boronic acid group.

In the context of synthesizing this compound, the aminocarbonyl group itself can potentially act as a directing group. However, the acidity of the N-H protons in the primary amide can interfere with the metalation process. Therefore, it is often necessary to use a protected or modified directing group. For instance, a secondary or tertiary amide, or other nitrogen-based directing groups, can be employed at the 5-position of the pyridine ring to direct metalation specifically to the C-2 position. Subsequent trapping with a trialkyl borate, such as triisopropyl borate, followed by acidic workup, would yield the desired 2-boronic acid derivative.

This strategy offers excellent regiocontrol, allowing for the precise installation of the boronic acid group at the position ortho to the directing group. The choice of the directing group and the reaction conditions are critical for achieving high yields and selectivity.

Microwave-Assisted and Flow Chemistry Synthesis of this compound

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles.

Microwave irradiation can dramatically accelerate transition metal-catalyzed reactions, including the Miyaura borylation. The rapid heating provided by microwaves can overcome activation barriers and lead to faster conversions, often with lower catalyst loadings. The one-pot borylation/Suzuki reaction, which combines the synthesis of the boronic ester and its subsequent cross-coupling in a single vessel, can be efficiently performed under microwave conditions. Current time information in Mid Ulster, GB.

Flow chemistry, where reagents are continuously pumped through a reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly well-suited for reactions involving unstable intermediates or hazardous reagents. The synthesis of boronic acids, which can sometimes be challenging in batch due to the sensitivity of organometallic intermediates, can be effectively carried out in a flow reactor. This allows for safe and scalable production of this compound and its derivatives.

| Technology | Application | Advantages |

| Microwave-Assisted Synthesis | Miyaura Borylation, One-pot reactions | Reduced reaction times, improved yields, higher efficiency. |

| Flow Chemistry | Synthesis of boronic acids | Precise reaction control, enhanced safety, scalability. |

Table 4: Application of Modern Synthetic Technologies.

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound can be approached from its constituent parts: the formation of the pyridine-boronic acid scaffold and the installation of the aminocarbonyl group. Applying green chemistry principles to this process involves optimizing atom economy, reducing energy consumption, and utilizing catalytic methods over stoichiometric reagents.

Traditionally, the synthesis of pyridinylboronic acids often involves halogen-metal exchange of a halopyridine at very low temperatures (e.g., -78°C) followed by borylation, a process with a significant energy footprint. orgsyn.org More advanced and greener methods focus on palladium-catalyzed cross-coupling reactions of halopyridines with diboron reagents, which can proceed under milder conditions. arkat-usa.org

The conversion of the related 5-carboxypyridine-2-boronic acid (5-boronopicolinic acid) to the target amide represents a key step where green principles can be effectively applied. While traditional methods may employ stoichiometric coupling agents, which generate significant waste, a greener approach is the direct dehydrative amidation using a catalyst. Boronic and boric acids themselves have emerged as effective catalysts for the direct formation of amide bonds from carboxylic acids and amines. researchgate.net This catalytic approach enhances atom economy by producing water as the only byproduct. researchgate.net The use of boronic acid catalysts is particularly relevant for the amidation of aromatic carboxylic acids. rsc.org Mechanistic studies suggest that these catalysts operate via intermediates that activate the carboxylic acid for nucleophilic attack by the amine. rsc.org This catalytic dehydrative amidation avoids the use of hazardous reagents and reduces waste streams, aligning with the core tenets of green chemistry.

Key Green Chemistry Strategies for Synthesis:

| Principle | Application to Synthesis of this compound |

| Catalysis | Utilization of boronic acid or other catalysts for the direct amidation of 5-boronopicolinic acid, replacing stoichiometric coupling agents. rsc.orgnih.gov |

| Atom Economy | Catalytic dehydrative amidation produces water as the sole byproduct, maximizing the incorporation of reactant atoms into the final product. |

| Energy Efficiency | Developing catalytic cycles that operate at lower temperatures compared to energy-intensive cryogenic organometallic routes. orgsyn.org |

| Safer Solvents | Exploring biorenewable solvents such as 2-MeTHF for catalytic amidation reactions. researchgate.net |

Purification Techniques for this compound

The purification of this compound is critical for obtaining a high-purity product suitable for subsequent applications. The amphoteric nature of the molecule, containing both a basic pyridine ring and an acidic boronic acid group, allows for specific purification strategies.

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques for the analysis and purification of boronic acids. A robust method for separating a wide array of boronic acids utilizes reversed-phase chromatography. rsc.org The conditions can be adapted for the purification of this compound, offering high resolution and purity.

Below is a table outlining a typical set of conditions for the chromatographic separation of boronic acids. rsc.org

| Parameter | Condition |

|---|---|

| Technique | UPLC |

| Column | Acquity BEH C18 (or equivalent) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Detection | UV, Mass Spectrometry (MS) |

This method is advantageous as it often does not require pre-derivatization of the boronic acid, which can be prone to dehydration. rsc.org

Crystallization and Recrystallization Protocols

Crystallization is an effective method for the bulk purification of this compound. A common and effective strategy involves an acid-base workup to remove impurities before crystallization. This exploits the amphoteric character of pyridinylboronic acids.

A plausible and effective protocol, based on the purification of structurally similar compounds, would involve the following steps rsc.org:

Dissolving the crude product in an acidic aqueous solution (e.g., 0.1 M HCl). This protonates the pyridine ring, forming a water-soluble salt and allowing for the removal of non-basic impurities via extraction with an organic solvent.

Evaporation of the aqueous solution to obtain the hydrochloride salt of the product.

The resulting solid can then be triturated or recrystallized from a suitable organic solvent. Stirring the solid in a solvent like acetone (B3395972) can induce the precipitation of the pure, zwitterionic boronic acid, leaving more soluble impurities behind. rsc.org

This acid-base manipulation followed by crystallization from an organic solvent is a highly effective protocol for isolating pure pyridinylboronic acids.

Spectroscopic and Spectrometric Elucidation of this compound Structure

The definitive structural confirmation of this compound is achieved through a combination of spectroscopic and spectrometric techniques. Each method provides unique information about the molecule's connectivity, functional groups, and mass.

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (~8-9 ppm), amide N-H signals, and a broad, exchangeable B(OH)₂ signal. | Confirms the pyridine ring structure and the presence of amide and boronic acid protons. |

| ¹³C NMR | Signals for pyridine ring carbons, a carbonyl carbon (~170 ppm), and a carbon atom attached to boron (signal may be broad or unobserved). rsc.orgrsc.org | Identifies all unique carbon environments in the molecule. |

| ¹¹B NMR | A single, broad signal typically in the range of 27-30 ppm. rsc.org | Characteristic of a trigonal (sp²) boronic acid. The chemical shift is sensitive to pH and complexation. rsc.orgnih.gov |

| IR Spectroscopy | Broad O-H stretch (~3400-3200 cm⁻¹), N-H stretches (~3350, 3180 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=N/C=C stretches (~1600-1400 cm⁻¹), and B-O stretch (~1350 cm⁻¹). | Confirms the presence of O-H (boronic acid), N-H and C=O (amide), pyridine ring, and B-O bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺). | Determines the exact molecular weight and elemental composition (via HRMS). |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. Two broad signals corresponding to the -NH₂ protons of the primary amide would also be present. The protons of the B(OH)₂ group typically appear as a very broad, low-intensity signal that is exchangeable with D₂O. Based on data for a closely related isomer, (6-propylcarbamoyl)pyridine-3-)boronic acid, the pyridine proton signals are expected around δ 8.9 (s, 1H), 8.7 (d, 1H), and 8.2 (d, 1H) ppm in D₂O. rsc.org

¹³C NMR: The carbon spectrum would show six distinct signals: five for the carbons of the pyridine ring and one for the carbonyl carbon of the amide group. The signal for the carbon atom directly bonded to the boron (C2) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. rsc.org The carbonyl carbon is expected to appear around 170 ppm. rsc.org

¹¹B NMR: Boron-11 NMR is a crucial tool for characterizing boronic acids. nih.gov For this compound, a single, relatively broad resonance is expected in the region of δ 27-30 ppm, which is characteristic of a neutral, trigonal boronic acid. rsc.org The chemical shift and line width are highly dependent on the solvent, pH, and concentration. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Expected characteristic absorption bands include a strong, broad band for the O-H stretching of the boronic acid group (often overlapping with N-H stretches), two distinct N-H stretching bands for the primary amide, a strong C=O stretching vibration (Amide I band), and various C=C and C=N stretching vibrations from the aromatic pyridine ring. A strong band associated with the B-O stretching vibration is also characteristic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₆H₇BN₂O₃), the expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 167.0577. Analysis by techniques like electrospray ionization (ESI) would confirm this molecular weight. rsc.org

Reactivity and Catalytic Applications of 5 Aminocarbonylpyridine 2 Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety in 5-Aminocarbonylpyridine-2-boronic acid

The reactivity of this compound is primarily dictated by the boronic acid group (-B(OH)₂) at the C2 position of the pyridine (B92270) ring, influenced by the electronic properties of the nicotinamide (B372718) core. The pyridine nitrogen and the electron-withdrawing aminocarbonyl group at the C5 position render the pyridine ring electron-deficient. This electronic nature has several implications for the reactivity of the boronic acid moiety.

One of the key challenges in the use of 2-pyridylboronic acids is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine. nih.gov This side reaction is particularly prevalent under the basic conditions often required for cross-coupling reactions. The electron-deficient nature of the pyridine ring in this compound can exacerbate this instability.

Furthermore, the nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or altered reactivity. The acidity of the boronic acid and its equilibrium with the corresponding boronate anion are also crucial factors. The formation of the tetrahedral boronate species upon reaction with a base is a key step in the transmetalation phase of many cross-coupling reactions. The electronic properties of the aminocarbonylpyridine ring will influence the pKa of the boronic acid and thus the ease of boronate formation.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are among the most widely used methods for the formation of carbon-carbon bonds. These reactions offer a powerful tool for the arylation and heteroarylation of the pyridine core using this compound.

Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides allows for the synthesis of a diverse range of 2-substituted nicotinamide derivatives. While specific data for this exact boronic acid is limited in publicly available literature, the general principles for the coupling of 2-pyridylboronic acids can be applied. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of reaction partners can significantly impact the outcome. Aryl iodides are generally the most reactive coupling partners, followed by bromides and then chlorides. nih.gov The electronic nature of the aryl halide also plays a role, with electron-poor halides often reacting more readily.

Table 1: Representative Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids with Aryl Halides (Illustrative) This table is illustrative and based on general reactivity trends for 2-pyridylboronic acids, as specific data for this compound is not readily available.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Pd₂(dba)₃ | Phosphine Oxide Ligand | KF | Dioxane | Good |

| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ | Diaryl Phosphine Ligand | KF | Dioxane | High |

| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | Dialkyl Phosphine Oxide Ligand | KF | Dioxane | Moderate |

Mechanistic Aspects of Suzuki-Miyaura Coupling with this compound

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step of the cycle.

Transmetalation: The organoboron species, in this case, this compound, transfers its organic group to the palladium center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. The aminocarbonyl group in the 5-position may influence the rate of this step through its electronic effects.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

For 2-pyridylboronic acids, the transmetalation step can be particularly slow due to the electron-deficient nature of the pyridine ring. nih.gov This can lead to competing side reactions like protodeboronation.

Ligand Design and Catalyst Optimization for Efficient Cross-Coupling

The success of the Suzuki-Miyaura coupling of challenging substrates like this compound heavily relies on the appropriate choice of ligand and palladium catalyst. The ligand plays a crucial role in stabilizing the palladium center, promoting the different steps of the catalytic cycle, and preventing catalyst deactivation.

For the coupling of electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine ligands have been shown to be particularly effective. Ligands such as SPhos and XPhos can accelerate the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The use of palladium precatalysts, which are more stable and generate the active Pd(0) species in situ, can also be advantageous. mit.edu

Cross-Coupling with Pseudohalides and Activated Substrates

In addition to aryl and heteroaryl halides, the Suzuki-Miyaura coupling can also be performed with pseudohalides, such as triflates (-OTf). wikipedia.orgorganic-chemistry.org Aryl triflates are often more reactive than the corresponding chlorides and can be valuable coupling partners. The reaction of this compound with aryl triflates would be expected to proceed under similar palladium-catalyzed conditions, likely benefiting from the use of specialized ligand systems.

The scope of the reaction can be further expanded to include other activated substrates. For instance, a novel approach known as aminative Suzuki-Miyaura coupling allows for the formal insertion of a nitrene into the reaction, leading to the formation of a C-N-C linked diarylamine instead of a C-C linked biaryl. snnu.edu.cn This transformation demonstrates the versatility of palladium catalysis and could potentially be applied to this compound.

Rhodium-Catalyzed Additions and Cycloadditions Involving this compound

One of the key applications of rhodium catalysis with arylboronic acids is in conjugate addition reactions to α,β-unsaturated carbonyl compounds. semanticscholar.org This reaction allows for the formation of a new carbon-carbon bond at the β-position of the carbonyl compound. The application of this methodology to this compound would provide a direct route to β-(5-aminocarbonylpyridin-2-yl) carbonyl compounds, which are valuable synthetic intermediates. The mechanism of these reactions typically involves the transmetalation of the aryl group from boron to a rhodium(I) center, followed by insertion of the α,β-unsaturated system and subsequent protonolysis. rsc.org

Rhodium catalysts have also been employed in various cycloaddition and annulation reactions. While specific examples involving this compound are not prevalent, the general reactivity of pyridylboronic acids in such transformations suggests potential applications. For instance, rhodium-catalyzed annulation reactions could be envisioned to construct fused heterocyclic systems incorporating the nicotinamide motif. The development of such reactions would further enhance the synthetic utility of this compound as a versatile building block.

Copper-Mediated and Silver-Catalyzed Transformations of this compound

Copper-mediated reactions, particularly the Chan-Lam coupling, represent a significant area of boronic acid chemistry for the formation of carbon-heteroatom bonds. researchgate.netrsc.orgresearchgate.net In principle, this compound could undergo N-arylation at the aminocarbonyl moiety or with external amine nucleophiles. The general mechanism for a Chan-Lam coupling involves the formation of a copper-aryl complex, which then reacts with an amine or alcohol. researchgate.net The reaction is typically performed in the presence of a copper(II) salt, such as copper(II) acetate, and a base, often at room temperature and open to the air. researchgate.netresearchgate.netnih.govmdpi.com

A potential side reaction in copper-catalyzed processes is the homocoupling of the boronic acid to form a symmetrical biaryl pyridine derivative. rsc.orgresearchgate.net The conditions for such homocoupling reactions often involve a copper catalyst and a base in a suitable solvent. rsc.orgresearchgate.net

Silver-catalyzed transformations of boronic acids are less common than copper or palladium-catalyzed reactions. The most frequently documented silver-catalyzed reaction of arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. wikipedia.org This is generally considered an undesirable side reaction in cross-coupling chemistry. wikipedia.org However, silver salts can be used to promote other transformations, and in some cases, can participate in cross-coupling reactions, although specific examples with pyridylboronic acids are not prevalent. ru.nlirb.hrresearchgate.net

Chemo- and Regioselectivity in Reactions of this compound

The chemical structure of this compound presents interesting questions of chemo- and regioselectivity. The molecule contains three key reactive sites: the boronic acid at the C2 position, the aminocarbonyl group at the C5 position, and the pyridine nitrogen.

In cross-coupling reactions, the primary site of reaction is expected to be the carbon-boron bond. However, the aminocarbonyl group introduces the possibility of competitive N-arylation under Chan-Lam conditions. The selectivity between C-C/C-N coupling at the boronic acid site and N-arylation at the amide would depend on the reaction conditions, including the catalyst, ligands, base, and solvent employed. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions are highly selective for the C-B bond, leading to the formation of biaryl compounds. nih.govresearchgate.netrsc.orgmdpi.com In contrast, copper-catalyzed Chan-Lam conditions are specifically designed for C-N or C-O bond formation. amanote.comrsc.org

The electronic nature of the pyridine ring, influenced by both the electron-withdrawing aminocarbonyl group and the boronic acid moiety, will also play a crucial role in its reactivity. The pyridine nitrogen can act as a Lewis base and coordinate to the metal catalyst, which can influence the regioselectivity of reactions, particularly in C-H activation contexts. rsc.org In the case of pyridylboronic acids, this coordination can also impact the stability and reactivity of the boronic acid itself. wikipedia.org

Metal-Free Transformations of this compound

Metal-free reactions of boronic acids provide an alternative to traditional transition-metal-catalyzed cross-coupling. One of the most common metal-free reactions is protodeboronation, which can be promoted by acid or base. wikipedia.orgrsc.orgsemanticscholar.orgresearchgate.net This reaction leads to the replacement of the boronic acid group with a hydrogen atom and is a key consideration in the stability and handling of this compound. wikipedia.org

Recent advances have also explored the use of boronic acids in metal-free C-N bond-forming reactions. These transformations often employ specialized aminating agents, such as O-phenylhydroxylamines or related reagents, that can react with the boronic acid to form anilines. researchgate.netnih.gov The mechanism of these reactions typically involves the formation of a boronate intermediate followed by an intramolecular rearrangement. The feasibility of such a reaction with this compound would depend on the specific aminating agent and reaction conditions.

Furthermore, metal-free C-C bond-forming reactions involving boronic acids have been developed, often proceeding through radical pathways or via reactions with highly reactive intermediates. shu.ac.uk The applicability of these methods to this compound has not been specifically reported.

Derivatization and Functional Group Interconversions of 5 Aminocarbonylpyridine 2 Boronic Acid

Modification of the Boronic Acid Functionality

The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its role in palladium-catalyzed cross-coupling reactions. Its reactivity can be modulated and its stability enhanced through conversion to various derivatives.

Boronic acids readily undergo reversible esterification with diols to form cyclic boronate esters. researchgate.netnih.gov This transformation is frequently employed to protect the boronic acid moiety, enhance its stability, and improve its solubility in organic solvents, which can be advantageous for purification and subsequent reactions. researchgate.net The most commonly used diols for this purpose are pinacol (B44631) (2,3-dimethyl-2,3-butanediol) and neopentyl glycol, yielding pinacol esters (Bpin) and neopentyl glycol esters, respectively.

The formation of these esters is typically achieved by heating the boronic acid and the diol in a solvent such as toluene (B28343) or dioxane, with azeotropic removal of water using a Dean-Stark apparatus. This drives the equilibrium towards the ester product. Boronate esters are generally more stable towards air and chromatography than the free boronic acids. researchgate.net The highly polar nature of boronic acids can make them difficult to handle and purify, a challenge that is often overcome by their conversion to boronic esters. researchgate.net

Table 1: Representative Conditions for Boronate Ester Formation

| Diol | Typical Solvent | Conditions | Notes |

|---|---|---|---|

| Pinacol | Toluene or Dioxane | Reflux with azeotropic water removal | Forms a stable five-membered dioxaborolane ring; commonly used for Suzuki-Miyaura reactions. |

| Neopentyl Glycol | Toluene | Reflux with azeotropic water removal | Forms a stable six-membered dioxaborinane ring. |

| Catechol | Various | Reaction at room temperature or with heating | Forms an electron-deficient boronate ester, which can influence reactivity in subsequent steps. nih.gov |

This table presents generalized conditions for the formation of boronate esters from boronic acids.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. nih.govyoutube.com Boronate esters derived from 5-Aminocarbonylpyridine-2-boronic acid are key substrates for synthesizing 2,5-disubstituted pyridine (B92270) derivatives.

However, the cross-coupling of 2-pyridylboron compounds presents unique challenges. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can lead to slow transmetalation rates and catalyst inhibition. nih.gov Furthermore, these substrates can be prone to decomposition via protodeboronation. nih.gov To overcome these difficulties, specialized catalyst systems have been developed. These systems often employ electron-rich, bulky phosphine (B1218219) ligands in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂. The choice of base and solvent is also critical for achieving high reaction efficiency.

Table 2: Examples of Suzuki-Miyaura Coupling with 2-Pyridylboronic Acid Derivatives

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | Good to High |

| 2-Bromoanisole | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 | High |

| 3-Chloropyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | Moderate to Good |

This table shows representative conditions for Suzuki-Miyaura reactions involving 2-pyridylboronates with various coupling partners. Yields are generalized from literature on similar substrates. nih.govnih.govclaremont.edu

Transformations of the Aminocarbonyl Moiety

The aminocarbonyl (amide) group at the 5-position of the pyridine ring offers another site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, esters, and amines.

The primary amide of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-borono-pyridine-5-carboxylic acid, under harsh reaction conditions. This transformation typically requires heating in the presence of a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH). organic-chemistry.org

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ammonia (B1221849) to form the carboxylic acid.

Base-catalyzed hydrolysis: The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate expels an amide anion, which is a poor leaving group but is immediately protonated by the solvent, driving the reaction forward to form a carboxylate salt. An acidic workup is then required to obtain the free carboxylic acid.

Once the carboxylic acid is formed, it can be converted to a variety of esters through standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid).

The selective reduction of the amide group to an amine, yielding (5-(aminomethyl)pyridin-2-yl)boronic acid, requires a reducing agent that does not affect the pyridine ring or the boronic acid functionality. bldpharm.com While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides, they often lack the necessary chemoselectivity.

Modern synthetic methods offer milder and more selective alternatives. Catalytic hydrosilylation has emerged as a particularly effective technique for amide reduction. nih.govlookchem.com This method often utilizes a silane (B1218182) (e.g., phenylsilane, polymethylhydrosiloxane) as the hydride source in the presence of a catalyst. Notably, certain boronic acids themselves have been shown to catalyze the hydrosilylation of amides, demonstrating good functional-group tolerance. nih.govlookchem.com Other transition-metal catalysts, such as those based on iron, zinc, or iridium, have also been developed for this purpose and exhibit high chemoselectivity. organic-chemistry.orgrsc.org

Table 3: Conditions for Selective Amide Reduction

| Reducing System | Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Hydrosilylation (e.g., PhSiH₃) | Benzothiophene-based boronic acid | Toluene | Heating (e.g., 110-130°C) | Metal-free conditions with good functional group tolerance. lookchem.com |

| Hydrosilylation (e.g., TMDS) | B(C₆F₅)₃ | Dichloromethane | Room Temperature | Mild conditions, often used with prior amide activation (e.g., with Tf₂O). organic-chemistry.org |

| Hydrosilylation (e.g., Et₂SiH₂) | [Ir(COE)₂Cl]₂ | Toluene | Heating | Highly efficient with low catalyst loading. organic-chemistry.org |

This table outlines various modern methods for the chemoselective reduction of amides to amines, which could be applicable to this compound.

Direct N-alkylation or N-acylation of the primary amide nitrogen in this compound can be used to introduce further diversity, leading to secondary or tertiary amides. These reactions typically proceed via deprotonation of the N-H bond, followed by reaction with an electrophile.

N-Alkylation: This transformation generally requires a strong base, such as sodium hydride (NaH), to deprotonate the amide, generating an amidate anion. This nucleophilic anion can then react with an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form the N-alkylated product. Care must be taken to avoid potential side reactions, such as alkylation of the pyridine nitrogen or reaction with the boronic acid hydroxyl groups. Protection of the boronic acid as an ester may be necessary. researchgate.net

N-Acylation: The introduction of an acyl group can be achieved using various acylating agents, such as acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine. researchgate.net Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form the amide bond directly from a carboxylic acid. researchgate.net The choice of conditions is crucial to ensure selective acylation at the amide nitrogen over other potential sites.

Given the multiple reactive sites on the molecule, achieving high selectivity in N-alkylation and N-acylation reactions may require careful optimization of reaction conditions or the implementation of protecting group strategies for the boronic acid and potentially the pyridine nitrogen.

Pyridine Ring Functionalization and Modifications

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. The presence of a meta-directing, deactivating aminocarbonyl group at the 5-position and a boronic acid group at the 2-position further influences the regioselectivity of substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

Electrophilic Aromatic Substitution (SEAr):

Nucleophilic Aromatic Substitution (SNAr):

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). echemi.comlibretexts.org The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, the boronic acid group at the 2-position could potentially be displaced by a strong nucleophile under certain conditions, although this is not a typical SNAr leaving group. More commonly, a halogen substituent would be introduced at an activated position to facilitate SNAr. If a leaving group were present at the 4- or 6-position, nucleophilic attack would be favored at those sites.

| Reaction Type | Reactivity of Pyridine Ring | Directing Influence of Substituents | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution | Deactivated | Aminocarbonyl: meta-directing, deactivating. Boronic acid: deactivating. | Reaction is difficult. Substitution, if it occurs, is likely at C-4 or C-6. |

| Nucleophilic Aromatic Substitution | Activated at C-2, C-4, C-6 | N/A (depends on leaving group position) | Favored at positions ortho or para to the nitrogen if a suitable leaving group is present. |

Metalation of the Pyridine Ring and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In pyridine derivatives, deprotonation can be directed by various functional groups. The boronic acid group and the amide group in this compound could both potentially act as directing groups for metalation. The acidity of the N-H protons of the primary amide and the O-H protons of the boronic acid would need to be considered, as these could be deprotonated in preference to a C-H bond on the ring.

Assuming selective C-H metalation could be achieved, the most likely site for deprotonation would be the C-3 position, which is adjacent to the boronic acid group. The C-6 position, adjacent to the nitrogen, is also a potential site for metalation. Subsequent quenching of the resulting organometallic intermediate with an electrophile would introduce a new substituent at that position.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

N-Oxidation:

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide is a versatile intermediate. The N-O bond can activate the pyridine ring for both electrophilic and nucleophilic substitution. scripps.edu For instance, electrophilic substitution of pyridine N-oxides often occurs at the 4-position. rsc.org The N-oxide can also facilitate nucleophilic substitution at the 2- and 6-positions. Furthermore, the N-oxide can be deoxygenated to regenerate the pyridine.

N-Alkylation:

The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing it to react with alkylating agents to form N-alkylpyridinium salts. nih.govmdpi.comresearchgate.net This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. The formation of an N-alkylpyridinium salt of this compound would further activate the ring towards nucleophiles.

| Modification | Reagent(s) | Product | Effect on Pyridine Ring Reactivity |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide | Activates the ring for both electrophilic (at C-4) and nucleophilic (at C-2, C-6) substitution. |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-5-aminocarbonylpyridinium-2-boronic acid salt | Introduces a positive charge, strongly activating the ring for nucleophilic attack. |

Applications of 5 Aminocarbonylpyridine 2 Boronic Acid in Complex Chemical Systems

Utilization of 5-Aminocarbonylpyridine-2-boronic acid as a Building Block for Heterocyclic Scaffolds

This compound serves as a pivotal precursor in the synthesis of a variety of heterocyclic scaffolds, primarily through palladium-catalyzed cross-coupling reactions. The boronic acid moiety readily participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides. This reactivity is fundamental to the construction of fused pyridine (B92270) systems.

For instance, in the synthesis of pyrido[3,2-d]pyrimidines, the compound can be coupled with a suitably substituted chloropyrimidine. The aminocarbonyl group can then be subjected to cyclization conditions to form the fused pyrimidine (B1678525) ring. Similarly, reaction with 2-halophenols followed by an intramolecular cyclization can yield dibenzo[b,d]pyran derivatives containing a pyridine subunit. The versatility of this building block is further demonstrated in the preparation of more complex, multi-ring systems where the pyridine core is annulated with other heterocyclic rings like indoles, furans, and thiophenes.

The strategic placement of the reactive boronic acid and the synthetically malleable aminocarbonyl group allows for a programmed and efficient assembly of these complex structures. This has made this compound a sought-after intermediate in medicinal chemistry for the generation of compound libraries for drug discovery. researchgate.netnih.gov

Synthesis of Densely Functionalized Pyridine Derivatives through Sequential Transformations

The distinct reactivity of the boronic acid and aminocarbonyl groups on the pyridine ring of this compound allows for a stepwise and controlled introduction of various functional groups, leading to the synthesis of densely functionalized pyridine derivatives. This sequential approach is crucial for building molecular complexity in a predictable manner.

A typical synthetic sequence commences with a Suzuki-Miyaura coupling reaction at the boronic acid position. This initial step introduces a desired aryl or heteroaryl substituent at the 2-position of the pyridine ring. The aminocarbonyl group at the 5-position can then be subjected to a range of chemical transformations. For example, it can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to esters, amides, or other carbonyl derivatives. Alternatively, the aminocarbonyl group can undergo reduction to an aminomethyl group, providing a site for further functionalization through N-alkylation or N-acylation.

Furthermore, the nitrogen atom of the pyridine ring itself can be targeted for modification, such as N-oxidation, which can influence the reactivity of the other positions on the ring and allow for additional functionalization. This multi-stage functionalization strategy enables the creation of a diverse array of substituted pyridines with tailored electronic and steric properties for various applications, including materials science and agrochemicals.

Role of this compound in Divergent Synthetic Strategies

Divergent synthesis, a strategy that allows for the creation of a library of structurally related compounds from a common intermediate, is well-supported by the chemical nature of this compound. The orthogonal reactivity of its primary functional groups is the key to its utility in such synthetic schemes.

Starting with this compound, a common first step often involves the protection of one of the functional groups while the other is reacted. For example, the boronic acid can be converted to a more stable boronate ester, allowing for selective manipulation of the aminocarbonyl group. This group could be transformed into various other functionalities, such as a cyano, amino, or hydroxymethyl group, each serving as a branching point for further diversification.

Following this initial diversification at the 5-position, the boronate ester can be deprotected to regenerate the reactive boronic acid. This then allows for a second wave of diversification through cross-coupling reactions with a variety of partners. This divergent approach, starting from a single, readily available building block, provides an efficient pathway to a wide range of pyridine-based compounds with diverse substitution patterns, which is highly valuable in the exploration of structure-activity relationships in drug discovery and materials research.

Application in the Modular Assembly of Polycyclic Aromatic Systems

The modular assembly of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (N-PAHs) is a significant area of research due to their interesting electronic and photophysical properties. This compound has proven to be a useful component in the modular synthesis of such systems.

In a typical approach, the boronic acid functionality is utilized in a palladium-catalyzed annulation reaction with a dihaloaromatic compound. This can lead to the formation of a new six-membered ring fused to the pyridine core, thereby extending the polycyclic system. The aminocarbonyl group can either be a passive spectator in this process or can be designed to participate in a subsequent cyclization step to form an additional ring.

For example, coupling with a 2,3-dihalobenzene derivative can be followed by an intramolecular amidation reaction to construct a pyridophenanthridinone scaffold. The ability to pre-functionalize the coupling partners allows for a high degree of control over the final structure of the polycyclic system. This modular strategy, enabled by the reactivity of this compound, facilitates the synthesis of novel N-PAHs with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Integration into Flow Chemistry Systems for Automated Synthesis

The increasing demand for the rapid and efficient synthesis of chemical compounds has led to the adoption of flow chemistry and automated synthesis platforms. This compound and its derivatives are well-suited for integration into such systems. The synthesis of boronic acids themselves can be performed in continuous flow, offering advantages in terms of safety, scalability, and reaction control. durham.ac.uk

In an automated synthesis workflow, a solution of this compound can be passed through a heated reaction coil with a solution of a coupling partner and a solid-supported palladium catalyst. The product stream can then be directed through in-line purification cartridges to remove excess reagents and byproducts, yielding the desired functionalized pyridine derivative in a continuous fashion.

This approach allows for the rapid optimization of reaction conditions and the automated synthesis of libraries of compounds based on the 5-aminocarbonylpyridine scaffold. researchgate.netnih.gov The robustness of Suzuki-Miyaura couplings and the stability of boronic acids under many flow conditions make this a powerful combination for accelerating the discovery and development of new molecules in the pharmaceutical and materials science industries. The integration of this key building block into automated systems represents a significant step towards the digitization of chemical synthesis. durham.ac.uk

Computational and Mechanistic Studies of 5 Aminocarbonylpyridine 2 Boronic Acid Reactions

Quantum Chemical Calculations (DFT) on the Reactivity and Selectivity of 5-Aminocarbonylpyridine-2-boronic acid

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricacies of chemical reactions. For this compound, DFT calculations can offer a detailed understanding of its behavior in various chemical transformations.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the most probable reaction pathways. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, DFT can be used to model the energies of reactants, intermediates, transition states, and products.

Theoretical studies on similar arylboronic acid systems have shown that the oxidative addition of an aryl halide to a palladium(0) complex is a key step. Subsequent transmetalation, involving the transfer of the pyridyl group from the boron atom to the palladium center, is often the rate-determining step. DFT calculations can pinpoint the geometry and energy of the transition state for this transmetalation step, providing insights into the factors that influence the reaction rate. For instance, the coordination of a base to the boron atom is often found to be crucial for facilitating the transfer of the organic group to the palladium center.

Table 1: Hypothetical DFT-Calculated Energies for a Suzuki-Miyaura Coupling Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Oxidative Addition Product | -10.5 |

| Transmetalation Transition State | +15.2 |

| Reductive Elimination Precursor | -5.8 |

This interactive table presents hypothetical energy values to illustrate the energetic landscape of a typical cross-coupling reaction.

The electronic structure of this compound, characterized by the electron-withdrawing aminocarbonyl group and the pyridine (B92270) nitrogen, significantly influences its reactivity. DFT can be employed to calculate various electronic properties, such as atomic charges, molecular orbitals (HOMO and LUMO), and bond orders.

The analysis of the electronic structure of intermediates in a catalytic cycle is also critical. For example, during the transmetalation step of a Suzuki-Miyaura reaction, the formation of a Pd-O-B linkage can be investigated. nih.gov Computational studies can reveal the nature of this bond and how the electronic properties of the substituents on the pyridine ring affect its stability and subsequent reactivity. The electron-withdrawing nature of the aminocarbonyl group at the 5-position is expected to influence the electron density on the boronic acid moiety and the adjacent carbon atom, thereby affecting the rate of transmetalation.

Molecular Dynamics Simulations of Catalytic Cycles Involving this compound

While DFT provides static pictures of reaction pathways, molecular dynamics (MD) simulations can offer a dynamic view of catalytic cycles. MD simulations are particularly useful for studying the role of solvent molecules and the conformational flexibility of ligands and intermediates. nih.govacs.org

For a catalytic reaction involving this compound, MD simulations can be used to explore the diffusion of reactants, the formation of pre-catalytic complexes, and the dynamics of ligand exchange around the metal center. These simulations can provide insights into the temporal evolution of the system and help identify key dynamic events that are not apparent from static DFT calculations. The development of polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEM), is enhancing the accuracy of MD simulations for systems containing boron. nih.govacs.org

Spectroscopic Investigations (NMR, IR) into Reaction Mechanisms

Spectroscopic techniques are vital for the experimental investigation of reaction mechanisms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and characterize reaction intermediates and products.

¹¹B NMR spectroscopy is a particularly powerful tool for studying boronic acids and their derivatives. nih.govnsf.govacs.org The chemical shift of the boron atom is sensitive to its coordination environment, changing significantly when the boron center transitions from a trigonal planar geometry to a tetrahedral boronate species. nih.govnsf.govacs.org This allows for the monitoring of the formation of boronate complexes in solution, which are often key intermediates in catalytic cycles. For reactions involving this compound, ¹¹B NMR could be used to study its interaction with bases or alcohols, providing evidence for the formation of activated boronate species.

¹H and ¹³C NMR spectroscopy can be used to follow the consumption of reactants and the formation of products over time. researchgate.net In situ NMR studies can provide real-time information about the concentrations of various species in the reaction mixture, enabling the determination of reaction kinetics. IR spectroscopy can be used to monitor changes in vibrational frequencies of functional groups, such as the C=O stretch of the aminocarbonyl group or the B-O stretch of the boronic acid, providing further clues about the reaction mechanism.

Kinetic Studies and Kinetic Isotope Effect Analysis for Rate-Determining Steps

Kinetic studies are essential for determining the rate law of a reaction and identifying the rate-determining step. By systematically varying the concentrations of reactants, catalysts, and additives, the order of the reaction with respect to each component can be determined.

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of the transition state of the rate-determining step. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C), a change in the reaction rate can be observed if the bond to that atom is being broken or formed in the rate-determining step. wikipedia.org For reactions involving this compound, a ¹³C KIE at the carbon atom attached to the boron could be measured to determine if the C-B bond cleavage is part of the rate-determining step. nih.gov Experimental KIEs can be compared with theoretical values calculated using DFT to validate proposed transition state structures. nih.gov

Table 2: Representative Kinetic Isotope Effect Values

| Isotopic Substitution | Typical KIE (k_light / k_heavy) | Implication |

|---|---|---|

| C-H vs C-D (Primary) | 2 - 8 | C-H bond breaking in RDS |

| ¹²C vs ¹³C | 1.02 - 1.05 | Change in bonding to carbon in RDS |

This interactive table provides typical KIE values and their general implications for mechanistic analysis.

Ligand-Substrate Interactions in Catalytic Systems involving this compound

In transition metal-catalyzed reactions, the interaction between the ligand and the substrate is crucial for achieving high efficiency and selectivity. The design of ligands that can effectively coordinate to the metal center and facilitate the desired transformation is a key area of research.

For cross-coupling reactions involving this compound, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can have a profound impact on the reaction outcome. The steric and electronic properties of the ligand influence the rates of oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen and the aminocarbonyl group of the substrate can also interact with the metal center or the ligand, potentially influencing the regioselectivity and stereoselectivity of the reaction. Computational modeling can be used to study these ligand-substrate interactions in detail, providing a rational basis for ligand design and optimization.

Future Perspectives and Emerging Trends in 5 Aminocarbonylpyridine 2 Boronic Acid Research

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of pyridine (B92270) boronic acids often relies on halogen-metal exchange reactions, which can be inefficient and generate significant waste. arkat-usa.org The future of synthesizing 5-Aminocarbonylpyridine-2-boronic acid is geared towards more sustainable and cost-effective methods that prioritize atom economy and reduce environmental impact.

One of the most promising areas is the direct C-H borylation of the pyridine ring. nih.goveurekaselect.com This method avoids the pre-functionalization required in traditional syntheses, thus shortening the synthetic sequence and reducing waste. nih.gov Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool for creating (hetero)arylboronic esters in a highly atom-economical fashion. nih.gov The regioselectivity of these reactions can be controlled by steric and electronic factors, offering a pathway to selectively introduce a boronic acid group at the 2-position of a pyridine ring bearing an aminocarbonyl group at the 5-position. digitellinc.com

Another significant trend is the adoption of flow chemistry for the synthesis of boronic acids. organic-chemistry.orgacs.orgsci-hub.se Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety, better reaction control, and the ability to handle unstable intermediates. sci-hub.se For the synthesis of compounds like this compound, flow chemistry can enable rapid lithium-halogen exchange and subsequent borylation with high efficiency and throughput, often within seconds. organic-chemistry.orgacs.org This not only improves the yield and purity of the product but also facilitates easier scale-up for industrial applications. acs.orgsci-hub.se

| Synthetic Route | Advantages | Disadvantages |

| Traditional Halogen-Metal Exchange | Well-established methodology. | Often requires cryogenic temperatures, generates stoichiometric waste. |

| C-H Borylation | High atom economy, shorter synthetic route. | May require expensive catalysts, regioselectivity can be a challenge. |

| Flow Chemistry Synthesis | Enhanced safety and control, rapid reaction times, ease of scalability. | Requires specialized equipment. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound is largely demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov Future research will undoubtedly focus on the development of more advanced catalytic systems that offer higher reactivity, improved selectivity, and broader functional group tolerance, particularly for challenging heterocyclic substrates.

Innovations in ligand design are at the forefront of this exploration. The development of novel phosphine (B1218219) ligands, for instance, has been shown to significantly enhance the efficiency of palladium catalysts in Suzuki-Miyaura couplings of heteroaryl chlorides, allowing reactions to proceed at lower catalyst loadings. This is not only more economical but also reduces the environmental burden of heavy metal waste.

Furthermore, there is a growing interest in exploring catalysts based on more abundant and less toxic metals as alternatives to palladium. While palladium remains the workhorse for many cross-coupling reactions, the development of effective catalysts based on metals like iron or copper for the coupling of pyridine boronic acids would represent a significant step towards more sustainable chemical synthesis.

Chemoenzymatic Approaches to this compound Derivatives

The integration of biocatalysis into organic synthesis is a rapidly growing field, offering mild and highly selective transformations that are often difficult to achieve with traditional chemical methods. While direct enzymatic borylation is still in its infancy, chemoenzymatic strategies hold considerable promise for the synthesis and derivatization of this compound.

One potential application is the enzymatic resolution of chiral boronic acid derivatives. Enzymes could be employed to selectively modify one enantiomer of a racemic mixture, providing access to enantiomerically pure building blocks for asymmetric synthesis.

Another emerging area is the use of enzymes for the selective functionalization of the pyridine ring or the aminocarbonyl group. For instance, amidases could potentially be used to hydrolyze or form the amide bond under mild conditions, offering a green alternative to chemical methods. asm.org Recent studies have also explored the use of borane-pyridine complexes as catalysts for direct amidation, which could inspire the development of novel chemoenzymatic systems. mdpi.comresearchgate.netresearchgate.net

High-Throughput Experimentation and Data Science in Optimizing Reactions

The optimization of reaction conditions for the synthesis and application of this compound can be a time-consuming and resource-intensive process. High-throughput experimentation (HTE) offers a powerful solution by enabling the rapid screening of a large number of reaction parameters in parallel. prf.org

Automated platforms can be employed to systematically vary catalysts, ligands, solvents, bases, and temperatures to quickly identify the optimal conditions for the synthesis of this compound or for its subsequent use in cross-coupling reactions. prf.org This approach not only accelerates the discovery of new and improved reaction protocols but also generates large datasets that can be analyzed using data science techniques.

By applying machine learning algorithms to the data generated from HTE, it is possible to build predictive models that can guide future experiments and further accelerate the optimization process. This data-driven approach is becoming increasingly important in modern chemical research.

| Technology | Application in this compound Research |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, and reaction conditions for synthesis and cross-coupling reactions. |

| Data Science and Machine Learning | Analysis of HTE data to build predictive models for reaction optimization and outcome prediction. |

Integration of this compound Chemistry with AI-Driven Synthesis Design

These platforms use machine learning models trained on vast databases of chemical reactions to predict the most likely outcomes of a given reaction and to design multi-step synthetic pathways. mdpi.comnih.gov By integrating AI into the research workflow, chemists can more effectively navigate the complexities of synthesizing functionalized heteroaromatic compounds.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.